molecular formula C14H10F4O2 B6293045 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol CAS No. 2404734-42-3

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B6293045
CAS No.: 2404734-42-3
M. Wt: 286.22 g/mol
InChI Key: BSCPJZGWSVDRFR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol typically involves the introduction of the benzyloxy, fluoro, and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base to introduce the benzyloxy group. The fluorine and trifluoromethyl groups can be introduced using electrophilic fluorination and trifluoromethylation reactions, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can lead to various substituted phenol derivatives .

Scientific Research Applications

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol is unique due to the specific combination of its functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-13-11(19)6-10(14(16,17)18)7-12(13)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPJZGWSVDRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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